![molecular formula C10H11NO6S2 B2638221 Methyl 2-((4-(methylsulfonyl)-2-nitrophenyl)thio)acetate CAS No. 459199-05-4](/img/structure/B2638221.png)
Methyl 2-((4-(methylsulfonyl)-2-nitrophenyl)thio)acetate
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Overview
Description
Methyl 2-(methylsulfonyl)acetate is a chemical compound with the molecular formula C5H10O4S . It is a colorless to yellow liquid . Another related compound, Methyl 2-(methylthio)acetate, has the molecular formula C4H8O2S .
Synthesis Analysis
While specific synthesis methods for “Methyl 2-((4-(methylsulfonyl)-2-nitrophenyl)thio)acetate” were not found, esters like it can generally be synthesized from carboxylic acids, acid chlorides, and acid anhydrides .Molecular Structure Analysis
The molecular structure of a compound can be determined by its molecular formula. For example, Methyl 2-(methylsulfonyl)acetate has the molecular formula C5H10O4S .Chemical Reactions Analysis
Esters, such as Methyl 2-(methylsulfonyl)acetate, can undergo various reactions including hydrolysis under acidic or basic conditions, trans-esterification, aminolysis, and reduction .Physical And Chemical Properties Analysis
Methyl 2-(methylsulfonyl)acetate has a molecular weight of 166.2 g/mol, a density of 1.2590 g/mL, a boiling point of 111°C to 113°C, and a flash point of 109°C .Scientific Research Applications
Suzuki–Miyaura Coupling
Methyl 2-((4-(methylsulfonyl)-2-nitrophenyl)thio)acetate: plays a crucial role in Suzuki–Miyaura (SM) cross-coupling reactions. SM coupling is a powerful transition metal-catalyzed carbon–carbon bond-forming reaction. Its success lies in mild reaction conditions and functional group tolerance. Specifically, MSNTA serves as an organoboron reagent, facilitating the formation of new C–C bonds. The mechanism involves oxidative addition and transmetalation, where boron groups transfer to palladium, resulting in the desired coupling product .
Anti-Inflammatory Agents
Research has explored the potential of MSNTA derivatives as anti-inflammatory agents. By inhibiting key pro-inflammatory mediators (such as prostaglandins), these compounds may offer therapeutic benefits. However, further studies are needed to optimize their efficacy while minimizing side effects .
Green Synthesis
MSNTA has been employed in green synthetic procedures. For instance, a two-step synthesis of MSNTA from anthranilic acid was developed using microwave-induced synthesis and deep eutectic solvents (DES). This approach aligns with sustainable chemistry principles, emphasizing environmentally friendly methods .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 2-(4-methylsulfonyl-2-nitrophenyl)sulfanylacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO6S2/c1-17-10(12)6-18-9-4-3-7(19(2,15)16)5-8(9)11(13)14/h3-5H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCBIHXWUBVQYME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1=C(C=C(C=C1)S(=O)(=O)C)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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